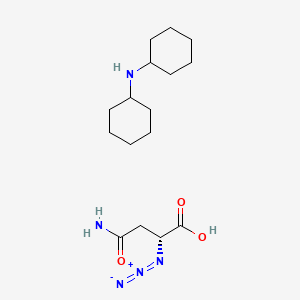

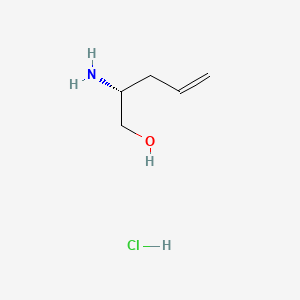

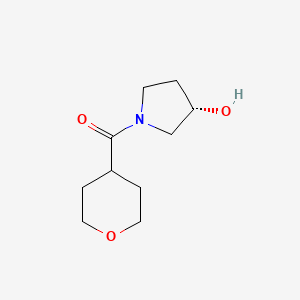

![molecular formula C11H17N3O2 B594490 tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1268520-16-6](/img/structure/B594490.png)

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common approach is the condensation of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The exact structure of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in C-N bond construction through reductive amination, a commonly used approach in the pharmaceutical industry . They can also undergo regioselective reactions to form 1,3- and 1,3,5-substituted pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on its specific molecular structure. Pyrazoles in general are known for their wide range of physiological and pharmacological activities .Aplicaciones Científicas De Investigación

Antitumor Agents : Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized, which exhibited significant antitumor activity against various human tumor cell lines, particularly in Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Synthetic Intermediates : Compounds with tert-butyl and pyrazole components have been utilized as intermediates in the synthesis of various organic compounds. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized, demonstrating the compound's utility as a building block in organic synthesis (Richter et al., 2009).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : The synthesis of tert-butyl 3-(methylamino)but-2-enoates with alkyl hydrazines resulted in isomeric pyrazoles, demonstrating the flexibility of tert-butyl pyrazole derivatives in creating fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Ugi Reaction : TERT-Butyl amides resulting from UgiMCR of T-BuNC and 5-substituted-1 H-pyrazole-3-carboxylic acids were used in cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, highlighting the versatility of tert-butyl-containing compounds in complex organic reactions (Nikulnikov et al., 2009).

Spiropiperidine Lactam Inhibitors : Synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors was reported, which utilized tert-butyl pyrazole derivatives to create novel inhibitors (Huard et al., 2012).

Safety And Hazards

Direcciones Futuras

The future directions in the research and application of pyrazoles are promising. They are valuable building blocks in drug discovery and modern organic synthesis . Their wide range of physiological and pharmacological activities make them a promising scaffold for the discovery of novel active pharmaceutical ingredients .

Propiedades

IUPAC Name |

tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBHFJOKPVPTJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856711 |

Source

|

| Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |

CAS RN |

1268520-16-6 |

Source

|

| Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.